molecular formula C23H16F3NO2 B4084108 10-[4-(trifluoromethyl)phenyl]-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione

10-[4-(trifluoromethyl)phenyl]-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione

Cat. No.: B4084108
M. Wt: 395.4 g/mol
InChI Key: SGRSGNWYTFGGSC-UHFFFAOYSA-N
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Description

10-[4-(trifluoromethyl)phenyl]-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione is a useful research compound. Its molecular formula is C23H16F3NO2 and its molecular weight is 395.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 395.11331324 g/mol and the complexity rating of the compound is 801. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

10-[4-(trifluoromethyl)phenyl]-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16F3NO2/c24-23(25,26)13-10-8-12(9-11-13)18-19-16(6-3-7-17(19)28)27-21-14-4-1-2-5-15(14)22(29)20(18)21/h1-2,4-5,8-11,18,27H,3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGRSGNWYTFGGSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(C3=C(N2)C4=CC=CC=C4C3=O)C5=CC=C(C=C5)C(F)(F)F)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 10-[4-(trifluoromethyl)phenyl]-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione (CAS Number: 2088771-61-1) is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

  • Molecular Formula : C16H13F6N5O2
  • Molecular Weight : 421.297 g/mol
  • Purity : >95% (HPLC)
  • Storage Conditions : -20°C

The compound's structure features a tetrahydroindenoquinoline core with a trifluoromethyl substituent, which is known to enhance biological activity through various mechanisms.

Anticancer Properties

Recent studies have indicated that compounds with similar structural frameworks possess significant anticancer properties. For example, derivatives of indenoquinoline have shown activity against various cancer cell lines:

  • Cell Lines Tested : TK-10 (renal cancer), HT-29 (colon cancer)
  • Mechanism of Action : Induction of apoptosis and cell cycle arrest.

A study found that specific derivatives exhibited IC50 values in the low micromolar range against these cell lines, suggesting that the trifluoromethyl substitution may enhance potency through improved interaction with cellular targets .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Preliminary tests indicated:

  • Gram-positive Bacteria : Effective inhibition observed.
  • Mechanism : Likely involves disruption of bacterial membrane integrity.

Compounds structurally related to this indenoquinoline have demonstrated moderate antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) around 10–20 µg/mL .

Antiviral Activity

Some derivatives related to the indenoquinoline class have shown promising antiviral activity:

  • Target Virus : HIV
  • Activity Profile : Low nanomolar activity with favorable pharmacokinetics.

The antiviral mechanism is thought to involve inhibition of viral replication through interference with reverse transcriptase and protease activities .

Case Studies and Research Findings

StudyFindings
Gudmundsson et al. (2009)Novel derivatives showed potent anti-HIV activity in vitro.The structural modifications significantly enhanced antiviral efficacy.
Liu et al. (2015)Indenoquinoline derivatives exhibited promising anticancer properties against multiple cell lines.Structural features are critical for biological activity.
Sevšek et al. (2017)Identified compounds with selective inhibition of β-glucocerebrosidase.Suggests potential for therapeutic applications in lysosomal storage disorders.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its structural resemblance to bioactive molecules. Some key areas of research include:

  • Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The indenoquinoline moiety is known for its ability to interact with DNA and inhibit topoisomerases, which are critical in cancer cell proliferation.
  • Antimicrobial Properties : Research has shown that derivatives of indenoquinolines possess antimicrobial activity. The trifluoromethyl group may enhance the interaction with microbial membranes, potentially leading to increased efficacy.
  • Neuroprotective Effects : There is emerging evidence suggesting that indenoquinoline derivatives can protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases.

Materials Science

The unique electronic properties of the trifluoromethyl group make this compound suitable for applications in materials science:

  • Organic Electronics : The compound's ability to form stable films can be exploited in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its electronic properties can be tuned by modifying the trifluoromethyl group.
  • Sensors : The compound's sensitivity to environmental changes suggests potential applications in chemical sensors. Its ability to undergo conformational changes in response to external stimuli can be harnessed for detecting specific analytes.

Environmental Studies

Research into the environmental impact of fluorinated compounds has gained traction:

  • Environmental Fate and Transport : Studies are being conducted to understand how compounds like this one behave in the environment, particularly regarding their persistence and bioaccumulation potential.
  • Toxicological Assessments : Given the increasing regulation around fluorinated compounds due to their potential toxicity, assessing the safety profile of this compound is crucial. Research focuses on its degradation products and their ecological impact.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer properties of various indenoquinoline derivatives. The results demonstrated that modifications on the phenyl ring significantly influenced cytotoxicity against breast cancer cells, suggesting that trifluoromethyl substitution could enhance therapeutic efficacy .

Case Study 2: Organic Electronics

Research conducted at a leading university investigated the use of trifluoromethyl-substituted indenoquinolines in OLEDs. The findings revealed that these compounds exhibited improved charge transport properties compared to their non-fluorinated counterparts, leading to higher device efficiencies .

Case Study 3: Environmental Impact Assessment

A comprehensive review highlighted the environmental persistence of fluorinated compounds. This study emphasized the need for further investigation into the degradation pathways of compounds like 10-[4-(trifluoromethyl)phenyl]-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione to assess their long-term ecological risks .

Q & A

Q. What synthetic methodologies are effective for preparing this compound?

The compound can be synthesized via a multi-component reaction involving aromatic aldehydes, indan-1,3-dione, dimedone, and ammonium acetate or p-toluidine. A heterogeneous CuO/zeolite-Y catalyst in ethanol under reflux conditions significantly reduces reaction time (6–8 hours) and improves yields (85–92%). The catalyst’s Brønsted and Lewis acid sites facilitate cyclocondensation and dehydrogenation steps . Post-synthesis purification involves column chromatography and recrystallization.

Q. How is the compound characterized structurally and chemically post-synthesis?

Key techniques include:

  • FT-IR : Identifies carbonyl (C=O) stretches near 1700–1750 cm⁻¹ and aromatic C-H vibrations.
  • NMR (¹H/¹³C) : Confirms the tetrahydroquinoline scaffold and substituent integration (e.g., trifluoromethyl protons as singlets at δ ~7.5 ppm).
  • GC-MS : Validates molecular weight (e.g., m/z 417 for DT340 analogs) and fragmentation patterns .

Q. What in vitro models are suitable for initial biological activity screening?

Use cell lines like HeLa, Jurkat, or MCF-7 for antiproliferative assays (MTT or XTT). IC₁₆ values (concentration causing 16% inhibition) are preferred over IC₅₀ for compounds with low solubility or high toxicity. Jurkat cells often show higher sensitivity due to DNA intercalation mechanisms .

Advanced Research Questions

Q. How can discrepancies in EC₅₀ values across species (e.g., mouse vs. rat) be addressed?

Species-specific metabolic pathways (e.g., cytochrome P450 activity) and membrane permeability differences (logP ~3.2 for this compound) may explain EC₅₀ variations. Validate using cross-species pharmacokinetic models and compare with reference compounds (e.g., doxorubicin’s EC₅₀: 47.8 μM in mice vs. 45.4 μM in rats) .

Q. What computational strategies predict DNA-binding modes for cytotoxicity?

Molecular docking (AutoDock Vina) and dynamics (GROMACS) reveal interactions with DNA minor grooves. The planar indenoquinoline core facilitates intercalation, while substituents like trifluoromethylphenyl enhance hydrophobic contacts. Hydrogen bonding with guanine (N7/O6) is critical for activity .

Q. How do structural modifications influence selectivity indices (SI)?

Substituent electronegativity and steric bulk impact SI. For example:

  • Trifluoromethyl : Increases lipophilicity (cLogP +0.5) but may reduce solubility.
  • Imidazole substitution : Enhances SI (e.g., analogs with IC₁₆ = 0.7 μM in Jurkat vs. 100 μM in HeLa) via selective DNA damage .

Q. What catalytic systems optimize scalability and sustainability?

Cu/zeolite-Y catalysts are reusable (5 cycles with <5% yield loss) and reduce waste. Ethanol as a solvent aligns with green chemistry principles. Kinetic studies show pseudo-first-order dependence on aldehyde concentration .

Q. How can crystallographic data resolve conformational ambiguities?

X-ray diffraction (e.g., CCDC deposition) defines puckering parameters (Cremer-Pople coordinates) for the tetrahydroquinoline ring. Torsion angles (e.g., C9-C10-C11-O11) correlate with bioactivity trends .

Q. What strategies validate target engagement in cellular assays?

Combine:

  • Comet assays : Quantify DNA strand breaks.
  • Fluorescence quenching : Monitor compound-DNA binding (Kd ~10⁻⁶ M).
  • siRNA knockdown : Confirm dependency on DNA repair pathways (e.g., ATM/ATR) .

Q. How are metabolic stability and toxicity profiles assessed preclinically?

Use microsomal assays (e.g., rat liver S9 fractions) to measure half-life (t₁/₂) and CYP inhibition. Compare MTD (maximum tolerated dose) in rodents; for example, DT340 analogs show MTD <10 mg/kg due to hepatotoxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10-[4-(trifluoromethyl)phenyl]-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione
Reactant of Route 2
10-[4-(trifluoromethyl)phenyl]-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione

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